An In-Depth Technical Guide to Isohopeaphenol: Structure, Properties, and Biological Activity
An In-Depth Technical Guide to Isohopeaphenol: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isohopeaphenol, a naturally occurring resveratrol (B1683913) tetramer, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the stilbenoid family, it exhibits notable biological activities, including anticancer and sirtuin-inhibitory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of Isohopeaphenol. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented, alongside a summary of key quantitative data. Furthermore, this document elucidates the proposed signaling pathway through which Isohopeaphenol exerts its cytotoxic effects on cancer cells, offering valuable insights for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
Isohopeaphenol is a complex polyphenolic compound belonging to the stilbenoid class, specifically a tetramer of resveratrol. Its intricate structure, characterized by multiple stereocenters, gives rise to different isomers, with (-)-isohopeaphenol being a commonly studied form.
The definitive chemical structure of Isohopeaphenol is established through various spectroscopic techniques and is represented by the following IUPAC name and molecular identifiers.
Systematic IUPAC Name: (1R,8S,9S,16R)-8,16-bis(4-hydroxyphenyl)-9-[(1R,8S,9R,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol[1].
Molecular Formula: C56H42O12[1]
CAS Number: 197446-77-8 (for (-)-isohopeaphenol)[2]
SMILES Notation: OC1=CC=C(C=C1)C1OC2=CC(O)=CC3=C2C1C1=CC(O)=CC(O)=C1C(C3C1C(C2=CC=C(O)C=C2)C2=C(C=C(O)C=C2O)C2C(OC3=CC(O)=CC1=C23)C1=CC=C(O)C=C1)C1=CC=C(O)C=C1
Physicochemical and Spectroscopic Data
The physicochemical properties of Isohopeaphenol have been determined through computational and experimental methods. The spectroscopic data for (-)-isohopeaphenol provides the basis for its identification and structural elucidation.
Table 1: Physicochemical Properties of Isohopeaphenol
| Property | Value | Source |
| Molecular Weight | 906.9 g/mol | [1] |
| Monoisotopic Mass | 906.267626792 Da | [3] |
| Appearance | Pale brownish powder | [4] |
| Solubility (ALOGPS) | 1.25e-03 g/l | [3] |
| LogP (ALOGPS) | 6.06 | [3] |
| pKa (strongest acidic) | 8.69 | [3] |
| pKa (strongest basic) | -5.45 | [3] |
| Polar Surface Area | 220.76 Ų | [3] |
Table 2: Spectroscopic Data for (-)-Isohopeaphenol
| Spectroscopic Technique | Data |
| High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) | m/z 907.2818 [M+H]+ (Calculated for C56H43O12: 907.2754)[4] |
| Ultraviolet (UV) Spectroscopy (in MeOH) | λmax 284 nm (ε 16800), 229 nm (ε 66600), 210 nm (ε 98800)[4] |
| Circular Dichroism (CD) (in MeOH) | Δe (nm) -3.4 (290), +24 (240), -62 (213)[4] |
| Infrared (IR) Spectroscopy (KBr) | νmax 3300 (br), 1615 cm-1[4] |
| 1H and 13C Nuclear Magnetic Resonance (NMR) | Data available in published literature.[5] |
Biological Activity
Isohopeaphenol has demonstrated significant biological activity, most notably in the areas of oncology and enzyme inhibition. Its cytotoxic effects against human cancer cell lines and its potent inhibition of Sirtuin 1 (SIRT1) are of particular interest for drug development.
Table 3: In Vitro Biological Activity of Isohopeaphenol
| Biological Activity | Cell Line/Target | Method | Result | Reference |
| Cytotoxicity | HepG2 (human hepatocellular carcinoma) | Crystal Violet Assay (72h) | IC50: 54 µM | [6] |
| Hep3B (human hepatocellular carcinoma) | Crystal Violet Assay (72h) | IC50: 26.0 ± 3.0 µM | [6][7] | |
| Enzyme Inhibition | Human SIRT1 | Fluorescent-based assay | Ki: 32.67 µM (competitive inhibitor against NAD+) |
Experimental Protocols
Isolation and Purification of (-)-Isohopeaphenol from Vitis vinifera
The following protocol is a representative method for the isolation and purification of (-)-Isohopeaphenol from the cork of Vitis vinifera 'Kyohou', based on published procedures.[4]
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Extraction:
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Air-dried and powdered cork of Vitis vinifera is subjected to extraction with methanol (B129727).
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The methanolic extract is concentrated, and the residue is further extracted with acetone (B3395972).
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The acetone extract is then partitioned between hexane, chloroform, ethyl acetate (B1210297), and water.
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Chromatographic Purification:
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The ethyl acetate soluble fraction is subjected to medium-pressure column chromatography (MPCC) on silica (B1680970) gel.
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Further purification is achieved by high-performance liquid chromatography (HPLC) on a reversed-phase silica gel column.
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Final separation of (-)-isohopeaphenol from other stilbenoids, such as (+)-hopeaphenol, is accomplished using recycled HPLC on a reversed-phase silica gel column.
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Cytotoxicity Assay against Hepatocellular Carcinoma Cells
This protocol describes a method for determining the cytotoxic effects of Isohopeaphenol on human hepatocellular carcinoma cell lines, such as HepG2 and Hep3B, using a crystal violet assay.
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Cell Culture:
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HepG2 and Hep3B cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
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Cell Seeding:
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Cells are seeded into 96-well plates at a density of 3 x 103 to 5 x 103 cells per well and allowed to adhere for 24 hours.
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Treatment:
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A stock solution of Isohopeaphenol in DMSO is prepared and diluted to various concentrations in the culture medium.
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The cells are treated with the different concentrations of Isohopeaphenol for 24, 48, and 72 hours. A vehicle control (DMSO) is also included.
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Crystal Violet Staining:
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After the incubation period, the medium is removed, and the cells are washed with PBS.
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The cells are then fixed with a suitable fixative (e.g., methanol) and stained with a 0.5% crystal violet solution.
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Quantification:
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The stained cells are washed to remove excess dye, and the incorporated dye is solubilized with a solvent (e.g., methanol or a solution of acetic acid).
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The absorbance is measured at a wavelength of 570 nm using a microplate reader.
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The IC50 value is calculated from the dose-response curve.
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SIRT1 Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of Isohopeaphenol against human SIRT1.
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Reagents:
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Recombinant human SIRT1 enzyme.
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Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue).
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NAD+.
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SIRT1 assay buffer.
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Developer solution.
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Isohopeaphenol stock solution in DMSO.
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Assay Procedure:
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The assay is performed in a 96-well plate.
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Varying concentrations of Isohopeaphenol are pre-incubated with the SIRT1 enzyme in the assay buffer.
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The enzymatic reaction is initiated by the addition of the fluorogenic substrate and NAD+.
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The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).
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The developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
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Data Analysis:
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The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.
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The percentage of inhibition is calculated for each concentration of Isohopeaphenol.
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The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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To determine the mechanism of inhibition (e.g., competitive with NAD+), the assay is performed with varying concentrations of both Isohopeaphenol and NAD+, and the data are analyzed using Lineweaver-Burk plots.
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Signaling Pathway of Isohopeaphenol-Induced Apoptosis
Isohopeaphenol is a known inhibitor of SIRT1, a class III histone deacetylase that plays a crucial role in cellular stress response and survival by deacetylating various protein targets, including the tumor suppressor p53. By inhibiting SIRT1, Isohopeaphenol is proposed to increase the acetylation of p53, thereby enhancing its transcriptional activity. Acetylated p53 can then upregulate the expression of pro-apoptotic genes, such as BAX and PUMA, leading to the activation of the intrinsic apoptotic pathway. This culminates in the activation of caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.
Conclusion
Isohopeaphenol stands out as a promising natural product with well-defined anticancer and enzyme-inhibitory properties. This technical guide has provided a detailed summary of its chemical structure, physicochemical characteristics, and biological activities, supported by relevant quantitative data. The outlined experimental protocols offer a practical framework for researchers aiming to isolate, characterize, and evaluate Isohopeaphenol and related compounds. The elucidation of its signaling pathway, primarily through the inhibition of SIRT1 and subsequent activation of the p53-mediated apoptotic cascade, provides a strong rationale for its further investigation as a potential therapeutic agent. Continued research into the pharmacology and toxicology of Isohopeaphenol is warranted to fully explore its clinical potential in the treatment of cancer and other diseases.
References
- 1. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A proteasome-dependent inhibition of SIRT-1 by the resveratrol analogue 4,4′-dihydroxy-trans-stilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 4. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. Inhibition of Sirtuin-1 hyperacetylates p53 and abrogates SIRT1-p53 interaction in Cr(VI)-Induced Apoptosis in the ovary - PMC [pmc.ncbi.nlm.nih.gov]
